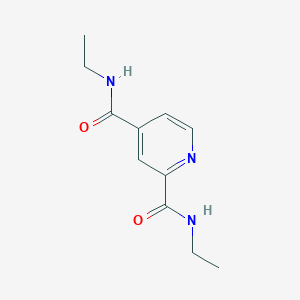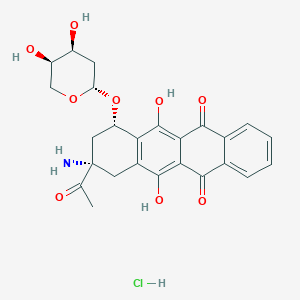
叔丁基二甲基硅烷基 (R)-(-)-缩水甘油醚
概述
描述
tert-Butyldimethylsilyl ®-(-)-glycidyl ether is a chemical compound widely used in organic synthesis, particularly as a protecting group for alcohols. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.
科学研究应用
tert-Butyldimethylsilyl ®-(-)-glycidyl ether is used in various scientific research applications, including:
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: The compound is employed in the synthesis of pharmaceuticals, particularly in the protection of sensitive functional groups during drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
Target of Action
Tert-Butyldimethylsilyl ®-(-)-glycidyl ether, also known as ®-tert-butyldimethyl(oxiran-2-ylmethoxy)silane, is primarily used as a protective group in organic synthesis . Its primary targets are hydroxyl groups in organic compounds, particularly alcohols and phenols .
Mode of Action
The compound interacts with its targets by undergoing a silylation reaction . This involves the replacement of a hydrogen atom in the hydroxyl group with the tert-butyldimethylsilyl group, forming a silyl ether . The silylation reaction is typically catalyzed by a base and occurs under mild conditions .
Biochemical Pathways
The protection of hydroxyl groups can prevent unwanted reactions in certain positions of a molecule, allowing for selective reactions to occur at other positions . This can be crucial in multi-step organic synthesis processes.
Pharmacokinetics
It’s worth noting that silyl ethers are generally stable and resistant to hydrolysis, making them suitable for use in various reaction conditions .
Result of Action
The result of the action of tert-butyldimethylsilyl ®-(-)-glycidyl ether is the formation of a silyl ether, where the hydroxyl group of the target molecule is protected . This protection can be reversed under certain conditions, such as treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C, leading to the rapid cleavage of the silyl ethers to alcohols .
Action Environment
The action of tert-butyldimethylsilyl ®-(-)-glycidyl ether is influenced by several environmental factors. For instance, the silylation reaction is typically performed in an anhydrous environment to prevent hydrolysis . The reaction rate can be influenced by the temperature and the nature of the solvent used . Furthermore, the stability of the resulting silyl ether can be affected by the pH of the environment, with silyl ethers being stable to aqueous base but can be converted back to the alcohols under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyldimethylsilyl ®-(-)-glycidyl ether is typically synthesized through the reaction of tert-butyldimethylsilyl chloride with ®-(-)-glycidol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyldimethylsilyl ®-(-)-glycidyl ether follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
化学反应分析
Types of Reactions
tert-Butyldimethylsilyl ®-(-)-glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium reagents or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide in pyridine.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding alcohols or ketones, while reduction can yield alcohols .
相似化合物的比较
Similar Compounds
Trimethylsilyl ether: Less stable than tert-butyldimethylsilyl ether and more susceptible to hydrolysis.
tert-Butyldiphenylsilyl ether: More sterically hindered and provides greater stability but is more challenging to remove.
Triisopropylsilyl ether: Offers a balance between stability and ease of removal.
Uniqueness
tert-Butyldimethylsilyl ®-(-)-glycidyl ether is unique due to its optimal balance of stability and ease of removal, making it a versatile protecting group in organic synthesis. Its ability to be selectively cleaved under mild conditions without affecting other functional groups is a significant advantage .
属性
IUPAC Name |
tert-butyl-dimethyl-[[(2R)-oxiran-2-yl]methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSSVVGZPNSKD-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451681 | |
| Record name | tert-Butyldimethylsilyl (R)-(-)-glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124150-87-4 | |
| Record name | (R)-tert-Butyldimethyl(oxiran-2-ylmethoxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124150-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyldimethylsilyl (R)-(-)-glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
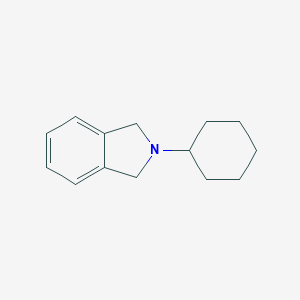
![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)
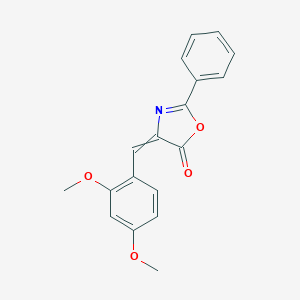
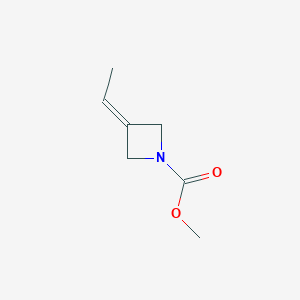
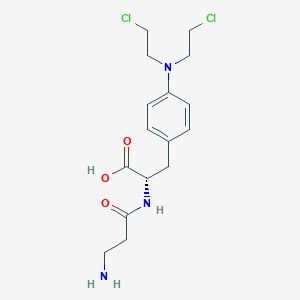
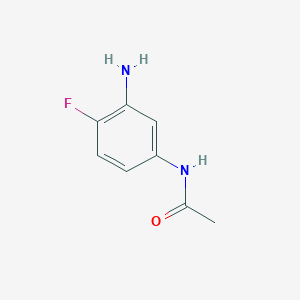
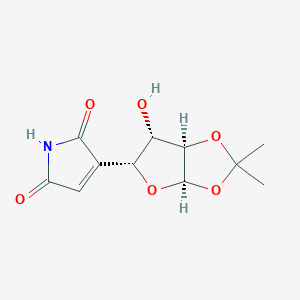
![methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate](/img/structure/B40706.png)
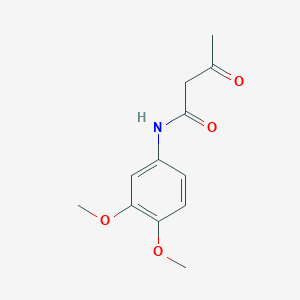
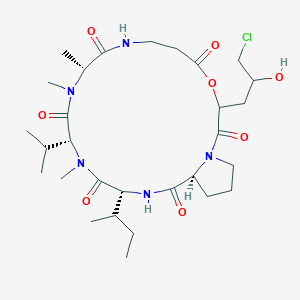
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
